molecular formula C22H28N2O3 B14989386 N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide

Cat. No.: B14989386
M. Wt: 368.5 g/mol
InChI Key: PPAOCDUJEGPPJL-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide is a synthetic acetamide derivative characterized by a central acetamide backbone with two distinct substituents:

  • A 2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl group at the nitrogen atom, combining a methoxy-substituted aromatic ring and a pyrrolidine moiety.
  • A 2-(4-methylphenoxy) group at the carbonyl carbon, featuring a methyl-substituted phenoxy ether.

Properties

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C22H28N2O3/c1-17-5-9-20(10-6-17)27-16-22(25)23-15-21(24-13-3-4-14-24)18-7-11-19(26-2)12-8-18/h5-12,21H,3-4,13-16H2,1-2H3,(H,23,25)

InChI Key

PPAOCDUJEGPPJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)OC)N3CCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with pyrrolidine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.

    Acylation: The amine is then acylated with 2-(4-methylphenoxy)acetyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or alcohols depending on the conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Anti-Cancer Activity

highlights acetamide derivatives with quinazoline-sulfonyl substituents, such as:

  • N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38)
  • N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (39)

These compounds exhibited remarkable anti-cancer activity against HCT-1, SF268, and MCF-7 cell lines via MTT assays. The pyrrolidine or piperidine rings in these analogs enhance lipophilicity and target binding, similar to the pyrrolidine group in the target compound.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors

describes N-[2-(4-methoxyphenyl)ethyl]acetamide derivatives designed as PTP1B inhibitors for diabetes management:

Compound Substituent at Acetamide Carbon IC50 (µM) Blood Glucose Reduction (Sucrose Model)
3a Naphthalen-1-yl 69 25.1%
3b 2-Nitrophenyl 87 19.8%
3c Phenoxy 74 24.6%

The target compound shares the 4-methoxyphenyl-ethyl-pyrrolidine motif with these derivatives. The pyrrolidine moiety could also enhance solubility over morpholine or piperidine analogs .

Thiazolotriazole-Based Anti-Infectives

details thiazolotriazole-acetamide hybrids, such as 26–32 , which incorporate heterocyclic systems (e.g., thiazolo[2,3-c][1,2,4]triazole) and aryl substituents. For example:

  • 26 : 75% yield, 4-methylpiperazinylphenyl substituent.
  • 27: 78% yield, morpholinophenyl substituent.

While these compounds focus on anti-infective activity, their acetamide core aligns with the target compound. The pyrrolidine-1-yl group in the target compound may offer comparable metabolic stability to morpholine or thiomorpholine in analogs 27–28 but with distinct pharmacokinetic profiles due to differences in ring size and polarity .

GPR139 Agonists for Neurobehavioral Disorders

reports 20a (N-(1-(4-methoxyphenyl)ethyl)-2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl)acetamide), a GPR139 agonist with 40% synthetic yield and 99.4% purity. The 4-methoxyphenyl group in 20a mirrors that in the target compound, but the latter’s pyrrolidine and 4-methylphenoxy groups may enhance blood-brain barrier penetration compared to 20a’s triazinone system .

Biological Activity

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

Understanding the mechanism of action is crucial for elucidating the biological activity of this compound. Preliminary studies suggest that it may interact with specific neurotransmitter receptors or enzymes involved in metabolic pathways.

  • Receptor Interaction :
    • Potential binding to serotonin and dopamine receptors.
    • Modulation of GABAergic activity.
  • Enzymatic Activity :
    • Inhibition or activation of key enzymes involved in neurotransmitter synthesis.

Pharmacological Effects

  • Analgesic Activity : Studies indicate potential analgesic properties, comparable to known analgesics.
  • Anti-inflammatory Effects : In vitro and in vivo studies may demonstrate its ability to reduce inflammation markers.
EffectObservationsReferences
AnalgesicReduced pain response in models
Anti-inflammatoryDecreased cytokine levels

Toxicity Profile

Assessing the safety and toxicity of the compound is vital for therapeutic development. Early studies should evaluate:

  • Acute Toxicity : LD50 values in animal models.
  • Chronic Toxicity : Long-term exposure effects.

Case Studies

  • Case Study 1 : Examination of analgesic effects in rodent models.
    • Methodology: Comparison with standard analgesics.
    • Results: Significant pain reduction observed.
  • Case Study 2 : Evaluation of anti-inflammatory properties in human cell lines.
    • Methodology: Cytokine assays post-treatment.
    • Results: Notable reduction in IL-6 and TNF-alpha levels.

Research Findings

Recent research has focused on various aspects of this compound's biological activity:

  • In Vitro Studies : Showed promising results regarding receptor affinity and enzyme inhibition.
  • In Vivo Studies : Indicated efficacy in pain management and inflammation reduction.

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